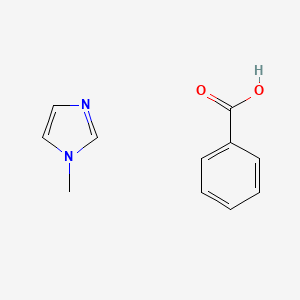
Benzoic acid;1-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;1-methylimidazole is a compound that combines benzoic acid, an aromatic carboxylic acid, with 1-methylimidazole, an aromatic heterocyclic organic compound. Benzoic acid is known for its role as a preservative and antimicrobial agent, while 1-methylimidazole is used as a specialty solvent, base, and precursor to some ionic liquids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acid-Catalyzed Methylation: 1-Methylimidazole is primarily synthesized through the acid-catalyzed methylation of imidazole using methanol.
Radziszewski Reaction: Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-Methylimidazole can undergo oxidation reactions, often facilitated by catalysts such as copper(II) ions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and copper(II) ions.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid are frequently used.
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1-Methylimidazole exerts its effects primarily through its basicity and ability to form hydrogen bonds. It can interact with various molecular targets, including nucleic acids and proteins, by mimicking nucleoside bases . This interaction can influence biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A compound formed by the fusion of benzene and imidazole, used in pharmaceuticals and as an antifungal agent.
Uniqueness
1-Methylimidazole is unique due to its enhanced basicity compared to imidazole, making it a more effective catalyst and solvent . Its ability to mimic nucleoside bases also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
104290-55-3 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
benzoic acid;1-methylimidazole |
InChI |
InChI=1S/C7H6O2.C4H6N2/c8-7(9)6-4-2-1-3-5-6;1-6-3-2-5-4-6/h1-5H,(H,8,9);2-4H,1H3 |
InChI-Schlüssel |
QAZHFXSLVNXAHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
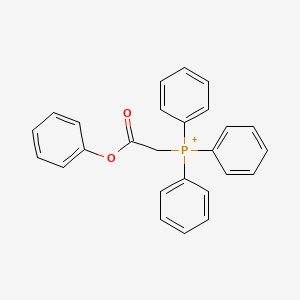
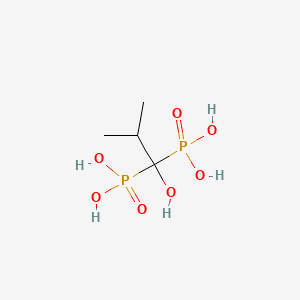
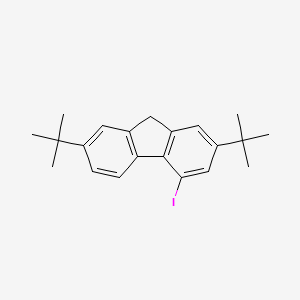
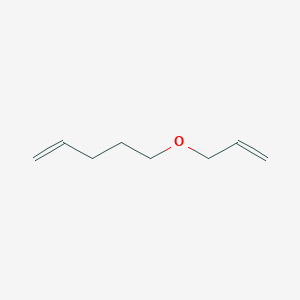
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
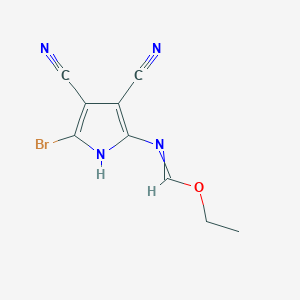
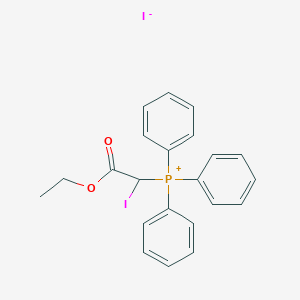


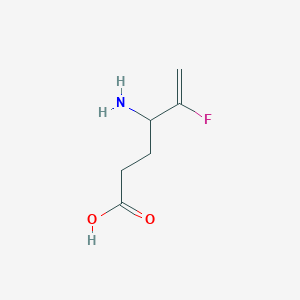
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)

